N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
Introduction to N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-yl)thio)acetamide
IUPAC Nomenclature and Systematic Identification
The IUPAC name of this compound is derived through systematic analysis of its structural components:
- Parent heterocyclic systems :
- The benzo[b]thiophene moiety forms the primary bicyclic framework, consisting of a benzene ring fused to a thiophene ring at positions 2 and 3.
- The cyclopentathieno[2,3-d]pyrimidine system is a tricyclic structure comprising a thiophene ring fused to a pyrimidine ring, which is further annulated with a cyclopentane ring.
- Substituents and functional groups :
Systematic breakdown :
- Base component : Acetamide (ethanamide).
- Substituents :
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) : A 2-aminotetrahydrobenzo[b]thiophene derivative with a cyano group at position 3.
- 2-((6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-yl)thio) : A thioether group at position 2 of the acetamide, linked to the pyrimidine nitrogen of the tricyclic system.
Molecular formula : C₂₃H₂₁N₅OS₃ (calculated based on structural analysis).
Molecular weight : 487.64 g/mol.
Table 1: IUPAC Name Segmentation
The numbering of the fused rings follows IUPAC priority rules, with the thiophene sulfur in the benzo[b]thiophene system assigned position 1. The pyrimidine nitrogen in the tricyclic system is prioritized for numbering due to its higher heteroatom density.
Core Structural Motifs: Benzo[b]thiophene and Cyclopentathieno[2,3-d]pyrimidine Systems
Benzo[b]thiophene System
The benzo[b]thiophene motif (C₈H₆S) is a bicyclic structure formed by fusing a benzene ring to a thiophene ring at the b-edge (positions 2 and 3 of the thiophene). In this compound, the benzo[b]thiophene is partially hydrogenated, resulting in a 4,5,6,7-tetrahydro configuration, which imparts planarity to the aromatic system while enhancing solubility.
Key features :
- Aromaticity : The fully unsaturated benzo[b]thiophene exhibits aromatic stabilization, but hydrogenation reduces strain and modifies electronic properties.
- Functionalization : The cyano group at position 3 introduces electron-withdrawing character, polarizing the ring and influencing reactivity.
Cyclopentathieno[2,3-d]pyrimidine System
This tricyclic system combines:
- A thieno[2,3-d]pyrimidine core (C₆H₃N₂S), where a thiophene ring is fused to a pyrimidine ring at positions 2 and 3.
- A cyclopentane ring annulated to the thienopyrimidine at positions 4 and 5, creating a strained, non-aromatic system.
Fusion pattern :
- The thiophene’s 2,3-positions fuse with the pyrimidine’s 5,6-positions.
- The cyclopentane is fused to the thienopyrimidine’s 4,5-positions, creating a bridged structure.
Table 2: Structural Comparison of Core Motifs
The thioacetamide linker (-S-C(=O)-NH-) bridges these two systems, enabling conformational flexibility while maintaining electronic conjugation. X-ray crystallographic studies of analogous compounds reveal a dihedral angle of 112° between the benzo[b]thiophene and thienopyrimidine planes, optimizing π-π stacking potential.
Synthetic relevance :
The compound is synthesized via a multi-step protocol involving:
- Cyclocondensation of substituted thiophenes with pyrimidine precursors.
- Selective hydrogenation to achieve the tetrahydro configuration.
- Thioacetylation using mercaptoacetamide derivatives.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS3/c21-8-13-11-4-1-2-6-14(11)27-18(13)24-16(25)9-26-19-17-12-5-3-7-15(12)28-20(17)23-10-22-19/h10H,1-7,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXICUADYIWBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group and multiple heterocyclic rings. Its molecular formula is , with a molecular weight of 336.45 g/mol. The presence of sulfur and nitrogen in its structure is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For instance, a two-stage synthetic pathway has been reported that utilizes commercially available starting materials and yields the target compound efficiently .
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The binding affinity of the compound to 5-LOX was found to be significantly higher compared to other targets like COX-2, indicating its selective mechanism of action .
Key Findings:
- Molecular Docking Results: The compound demonstrated strong binding interactions with key amino acids in the active site of 5-LOX, suggesting effective inhibition.
- Comparative Binding Energies: The binding energy values indicate a favorable interaction with 5-LOX compared to traditional anti-inflammatory drugs like Celecoxib .
Case Studies
- In Silico Studies : A study evaluated several thiophene-based compounds for their anti-inflammatory properties using molecular docking techniques. The results indicated that modifications similar to those in our compound could enhance selectivity and potency against inflammatory pathways .
- Cytotoxicity Assessments : Research on fused thiophene derivatives has demonstrated significant cytotoxicity against human cancer cell lines. Although direct studies on our target compound are sparse, the structural similarities suggest potential for similar activity .
Data Table: Biological Activities Comparison
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thieno[2,3-d]pyrimidine and thiophene moieties. For instance, derivatives synthesized from thieno[2,3-d]pyrimidine have shown promising results against various cancer cell lines. In particular:
- Inhibitory Effects : Compounds derived from thieno[2,3-d]pyrimidine frameworks have demonstrated inhibitory activity against breast cancer cells and non-small cell lung cancer with efficacy ranging from 43% to 87% in vitro .
- Structure Activity Relationship (SAR) : The incorporation of cyano and thiophene groups enhances the cytotoxicity of these compounds. For example, modifications to the thieno[2,3-d]pyrimidine structure have led to improved binding interactions with cancer-related targets .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in silico docking studies. Notably:
- 5-Lipoxygenase Inhibition : The compound exhibits strong affinity for 5-lipoxygenase (5-LOX), a key enzyme involved in inflammatory processes. Molecular docking studies suggest that it forms multiple hydrogen bonds with critical amino acids in the active site of 5-LOX .
- Selectivity : The compound shows weak binding to cyclooxygenase-2 (COX-2), indicating a potential for selective inhibition that could minimize side effects associated with non-selective anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored extensively:
- Thiadiazole Derivatives : Compounds containing thiadiazole and related structures have shown effectiveness against various microbial strains. These derivatives are synthesized using cost-effective methods and demonstrate potent antimicrobial activity .
- Mechanism of Action : The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Neuroprotective Effects
Emerging research suggests that compounds like N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide may also exhibit neuroprotective properties:
- Inhibition of β-secretase : This compound has been identified as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE), which plays a significant role in Alzheimer's disease pathology .
Synthesis and Structural Characterization
The synthesis of this compound follows established protocols involving straightforward chemical transformations:
| Step | Description |
|---|---|
| 1 | Synthesis of 3-cyano derivative from 2-amino-thiophene using carbon disulfide and anhydrous potassium carbonate. |
| 2 | Formation of the final product through reaction with appropriate acetamide derivatives. |
Characterization techniques such as NMR and LC-MS confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Key Structural Features:
Insights:
- Cyclopenta vs.
- Substituent Effects: Isoxazole or pyrazole substituents (e.g., in ) enhance cytotoxicity, likely through hydrogen bonding with cellular targets. The cyano group in the target compound may stabilize π-π interactions in enzyme binding pockets .
Q & A
Basic: What are the standard synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide?
The compound is synthesized via a multi-step cyclocondensation and heterocyclization strategy. A validated approach involves:
- Step 1 : Refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol to form azomethine intermediates.
- Step 2 : Heterocyclization using glacial acetic acid and DMSO to construct the fused pyrimidine-thiophene core.
- Step 3 : Thioacetylation via alkylation with 2-chloroacetamide derivatives under controlled conditions.
Characterization employs H/C NMR and IR spectroscopy to confirm regiochemistry and purity .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal parameters (e.g., solvent polarity, temperature, catalyst). For example:
- Solvent Screening : Simulate dielectric constants of ethanol vs. DMSO to assess cyclization efficiency.
- Transition State Analysis : Identify energy barriers for heterocyclization steps to minimize side products.
Integrate computational predictions with high-throughput experimentation to validate conditions, reducing trial-and-error cycles by ~40% .
Basic: What spectroscopic techniques are critical for characterizing structural ambiguities in this compound?
- NMR Spectroscopy : H NMR resolves proton environments in the tetrahydrobenzo[b]thiophene and cyclopenta-thienopyrimidine moieties (e.g., δ 2.6–2.8 ppm for methylene protons). C NMR confirms carbonyl (δ 160–170 ppm) and cyano (δ 110–120 ppm) groups.
- IR Spectroscopy : Detect thioacetamide C=S stretching (1050–1150 cm) and cyano C≡N (2200–2260 cm) .
Advanced: How can researchers resolve contradictory data in reaction yields across similar analogs?
Contradictions often arise from steric effects or solvent polarity variations. Apply Design of Experiments (DoE) to isolate variables:
- Factor Analysis : Test temperature, solvent (ethanol vs. acetic acid), and stoichiometry in a fractional factorial design.
- Statistical Modeling : Use ANOVA to identify significant factors (e.g., excess sodium methylate improves alkylation efficiency by 2.6–2.8-fold in related thienopyrimidines) .
Cross-reference with computational reactivity descriptors (e.g., Fukui indices) to rationalize electronic effects .
Basic: How to design a biological activity screening protocol for this compound?
Leverage structural analogs (e.g., anti-tyrosinase thienopyrimidines) to guide assays:
- Enzyme Inhibition : Use spectrophotometric tyrosinase assays with L-DOPA substrate, monitoring dopachrome formation at 475 nm.
- Cellular Uptake : Employ fluorescence-tagged derivatives in HEK-293 cells to assess permeability.
Validate activity against controls like kojic acid, ensuring IC values are statistically significant (p < 0.05) .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
- Molecular Docking : Simulate binding poses with target enzymes (e.g., tyrosinase PDB: 2Y9X) to prioritize substituents.
- QSAR Modeling : Train machine learning models on IC data from analogs to predict bioactivity. Key descriptors include logP, polar surface area, and H-bond acceptors.
- Metabolic Stability : Predict aldehyde oxidase-mediated degradation using in silico tools (e.g., MetaSite) to guide structural modifications .
Basic: How to address solubility challenges during in vitro testing?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
- Micellar Encapsulation : Incorporate polysorbate-80 or cyclodextrins to enhance aqueous dispersion.
Validate solubility via dynamic light scattering (DLS) and HPLC-UV quantification .
Advanced: Can AI-driven platforms accelerate the development of derivatives with improved pharmacokinetics?
Yes. Implement end-to-end automation for:
- Virtual Library Generation : Enumerate derivatives with varied substituents (e.g., sulfone, phosphonate) using combinatorial chemistry algorithms.
- ADME Prediction : Train neural networks on PubChem data to forecast absorption, distribution, and clearance.
- Feedback Loops : Integrate robotic synthesis with real-time LC-MS analysis to iteratively refine designs .
Basic: What are common pitfalls in interpreting NMR spectra of this compound?
- Signal Overlap : Methylene protons in the tetrahydrobenzo[b]thiophene ring (δ 1.6–2.1 ppm) may overlap with cyclopenta-thienopyrimidine protons. Use 2D NMR (HSQC, COSY) for resolution.
- Dynamic Effects : Conformational flexibility in the acetamide chain can broaden signals. Acquire spectra at elevated temperatures (e.g., 50°C) to sharpen peaks .
Advanced: How to validate reaction mechanisms for key synthetic steps?
- Isotopic Labeling : Introduce C at the cyano group to track incorporation during cyclization via NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated solvents to identify rate-limiting steps.
- In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., azomethine formation) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
